An In-depth Technical Guide to 5-Methyl-3'-deoxyuridine
An In-depth Technical Guide to 5-Methyl-3'-deoxyuridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-3'-deoxyuridine is a synthetic pyrimidine nucleoside analog. As a modified version of the naturally occurring deoxyuridine, it holds potential for investigation in various biological processes, particularly in the realms of antiviral and anticancer research. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of 5-Methyl-3'-deoxyuridine, with a focus on its potential as a modulator of DNA synthesis.
Chemical Properties
5-Methyl-3'-deoxyuridine is characterized by the presence of a methyl group at the 5th position of the pyrimidine ring and the absence of a hydroxyl group at the 3' position of the deoxyribose sugar. These structural modifications distinguish it from natural nucleosides and are key to its biological activities.
Physicochemical Data
A summary of the key physicochemical properties of 5-Methyl-3'-deoxyuridine is presented in the table below. While experimental data for some properties are limited, computed values provide valuable estimates for research applications.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O₅ | PubChem[1] |
| Molecular Weight | 242.23 g/mol | PubChem[1] |
| CAS Number | 7084-29-9 | PubChem[1] |
| Predicted Density | 1.452 ± 0.06 g/cm³ | ChemicalBook[2] |
| Predicted pKa | 9.55 ± 0.10 | ChemicalBook[2] |
| XLogP3 | -1.5 | PubChem[1] |
| Storage Temperature | 10°C - 25°C | Biosynth[3] |
Solubility and Stability
Information on the specific stability of 5-Methyl-3'-deoxyuridine is limited. However, a commercial supplier recommends storing the compound at temperatures between 10°C and 25°C[3]. As with many nucleoside analogs, it is advisable to protect it from excessive heat and moisture to prevent degradation.
Experimental Protocols
Synthesis of 5-Methyl-3'-deoxyuridine
While a specific, detailed, step-by-step protocol for the synthesis of 5-Methyl-3'-deoxyuridine is not extensively documented in readily available literature, a general synthetic approach can be inferred from the synthesis of related compounds, such as 5-substituted 2'-deoxyuridines and other 3'-deoxynucleosides. A plausible synthetic route would likely involve the coupling of a protected 5-methyluracil base with a suitably protected 3'-deoxyribose derivative, followed by deprotection steps.
A general workflow for the synthesis of a related compound, 5-methyl-2'-deoxycytidine, starts from 5-iodo-2'-deoxyuridine[5]. This suggests that a similar strategy, potentially starting from a protected 3'-deoxyribose precursor, could be adapted for the synthesis of 5-Methyl-3'-deoxyuridine. The synthesis of 5-hydroxymethyl-2'-deoxyuridine has been described involving the condensation of a silylated 5-hydroxymethyluracil with a protected deoxyribofuranosyl chloride[6].
General Workflow for Nucleoside Analog Synthesis
Caption: Generalized workflow for the synthesis of nucleoside analogs.
Analytical Methods
Liquid Chromatography-Mass Spectrometry (LC-MS) is a key analytical technique for the characterization and quantification of 5-Methyl-3'-deoxyuridine.
Sample Preparation:
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Dissolve a known amount of the compound in a suitable solvent (e.g., methanol or water/acetonitrile mixture).
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Perform serial dilutions to prepare a calibration curve for quantitative analysis.
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For biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances.
LC-MS/MS Parameters (Example for a related compound):
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Column: A C18 reversed-phase column is commonly used for nucleoside analysis.
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Mobile Phase: A gradient of water with a small amount of formic acid (for protonation) and an organic solvent like acetonitrile or methanol.
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Ionization: Electrospray ionization (ESI) in positive or negative mode. PubChem provides mass spectrometry data for 5-Methyl-3'-deoxyuridine in both positive ([M+H]⁺) and negative ([M-H]⁻) modes[1].
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Mass Analyzer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) can be used for detection and fragmentation analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the synthesized compound. The spectra would confirm the presence of the methyl group, the pyrimidine ring protons, and the protons of the 3'-deoxyribose sugar moiety.
Biological Activity and Mechanism of Action
The biological activities of 5-Methyl-3'-deoxyuridine have not been extensively studied specifically. However, based on the large body of research on related 5-substituted deoxyuridine analogs, it is hypothesized to function as an antimetabolite, interfering with nucleic acid synthesis[7].
Potential Mechanisms of Action
The primary proposed mechanism of action for many deoxyuridine analogs is the inhibition of key enzymes involved in DNA synthesis and replication.
1. Inhibition of Thymidylate Synthase (TS): Thymidylate synthase is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis[8]. Many 5-substituted deoxyuridine analogs, after phosphorylation to their 5'-monophosphate form, act as inhibitors of TS[8][9]. The 5-methyl group of 5-Methyl-3'-deoxyuridine mimics the natural substrate, deoxyuridine monophosphate (dUMP), potentially allowing it to bind to the active site of TS and inhibit its function.
Inhibition of Thymidylate Synthase
Caption: Proposed inhibition of Thymidylate Synthase by the monophosphate of 5-Methyl-3'-deoxyuridine.
2. Inhibition of DNA Polymerase: The 3'-deoxy nature of the molecule is a critical structural feature. For DNA chain elongation to occur, DNA polymerases require a free 3'-hydroxyl group on the growing DNA strand to form a phosphodiester bond with the incoming deoxynucleoside triphosphate. Since 5-Methyl-3'-deoxyuridine lacks this 3'-hydroxyl group, its incorporation into a growing DNA strand would lead to chain termination. Once phosphorylated to its triphosphate form, it could act as a competitive inhibitor of natural deoxynucleoside triphosphates for DNA polymerase.
DNA Chain Termination
Caption: Proposed mechanism of DNA chain termination by 5-Methyl-3'-deoxyuridine triphosphate.
Potential Therapeutic Applications
Given its potential to interfere with DNA synthesis, 5-Methyl-3'-deoxyuridine could be explored for its antiviral and anticancer properties. Rapidly replicating cells, such as cancer cells and virus-infected cells, are more susceptible to agents that disrupt DNA synthesis. Numerous 5-substituted deoxyuridine analogs have demonstrated such activities[10].
Conclusion
5-Methyl-3'-deoxyuridine is a synthetic nucleoside analog with the potential to impact cellular processes by interfering with DNA synthesis. While specific experimental data on its physical properties and biological activities are still emerging, its structural similarity to other known antiviral and anticancer agents makes it a compound of interest for further research. This guide provides a foundational understanding of its chemical nature and hypothesized mechanisms of action, serving as a resource for scientists and researchers in the field of drug discovery and development. Further experimental validation is necessary to fully elucidate its therapeutic potential.
References
- 1. 5-Methyl-3'-deoxyuridine | C10H14N2O5 | CID 9881284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3'-DEOXY-5-METHYLURIDINE | 7084-29-9 [chemicalbook.com]
- 3. Using NMR to Monitor TET-Dependent Methylcytosine Dioxygenase Activity and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Chemotherapy - Wikipedia [en.wikipedia.org]
- 8. Mechanism-based inhibition of thymidylate synthase by 5-(trifluoromethyl)-2'-deoxyuridine 5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of 5-Fluorodeoxyuridine? [synapse.patsnap.com]
- 10. oncoscience.us [oncoscience.us]
